3-Methylpiperidine-1-carbothioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methylpiperidine-1-carbothioamide is a chemical compound with the molecular formula C7H14N2S and a molecular weight of 158.26 . It is used for proteomics research .
Molecular Structure Analysis
The molecular structure of this compound consists of a piperidine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms. The piperidine ring is substituted at the 3rd position with a methyl group and at the 1st position with a carbothioamide group .Physical and Chemical Properties Analysis
This compound is a solid at room temperature. It has a predicted refractive index of 1.56 .Scientific Research Applications
Analytical Method Development
Carbothioamides are essential in developing analytical methods for detecting and quantifying hydrazides and carbothioamids, which are critical intermediates in synthesizing potential drug substances. Studies have optimized mass spectrometric detection conditions for these compounds, enhancing the sensitivity and selectivity of determinations vital in pharmacokinetics and drug metabolism studies (Varynskyi, 2018).
Antimicrobial and Anticancer Research
Compounds structurally related to 3-Methylpiperidine-1-carbothioamide have shown promising results in antimicrobial and anticancer studies. For instance, certain derivatives have demonstrated significant bactericidal activity against pathogens such as E. coli and P. vulgaris, highlighting their potential as leads in antibacterial drug development (Liu Xin, Shi, Bao, & Lin, 2006). Furthermore, pyrazole-1-carbothioamide nucleosides exhibited notable antiproliferative activity against various human cancer cell lines, suggesting their utility in cancer research (Radwan, Khalid, Amer, & Alotaibi, 2019).
Corrosion Inhibition
Research on 8-hydroxyquinoline analogs related to this compound has demonstrated their effectiveness as corrosion inhibitors for steel in acidic environments. These findings are crucial for industrial applications where corrosion resistance is essential, showcasing the compound's potential in materials science (About et al., 2020).
Spectroscopic and Structural Analyses
The detailed spectroscopic and structural analysis of carbothioamide derivatives provides valuable insights into their molecular properties, contributing to fields like drug design and material science. Studies have focused on understanding the vibrational spectra, molecular geometry, and electronic properties of these compounds, facilitating their application in designing more effective pharmaceuticals and materials (Muthu, Ramachandran, & Uma maheswari, 2012).
Mechanism of Action
Target of Action
It’s worth noting that piperidine derivatives, which include 3-methylpiperidine-1-carbothioamide, have been utilized in various therapeutic applications . They have shown a wide variety of biological activities and are being utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .
Mode of Action
Piperidine derivatives have been found to interact with various targets leading to a range of biological effects .
Biochemical Pathways
Piperidine derivatives have been found to interact with various biochemical pathways leading to a range of biological effects .
Result of Action
Piperidine derivatives have been found to have a range of biological effects .
Properties
IUPAC Name |
3-methylpiperidine-1-carbothioamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2S/c1-6-3-2-4-9(5-6)7(8)10/h6H,2-5H2,1H3,(H2,8,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBICUCVLNVRHCE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C(=S)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.